Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate

Physicochemical profiling Medicinal chemistry Drug-likeness

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate (CAS 1398504-25-0) is a heterocyclic building block of the 1,3,4-trisubstituted pyrrole class, distinguished by a lipophilic difluoromethyl (-CHF2) substituent at the 4-position and an ethyl ester at the 3-position. Its molecular formula is C9H11F2NO2 (MW = 203.19 g/mol).

Molecular Formula C9H11F2NO2
Molecular Weight 203.19 g/mol
Cat. No. B11798104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate
Molecular FormulaC9H11F2NO2
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C=C1C(F)F)C
InChIInChI=1S/C9H11F2NO2/c1-3-14-9(13)7-5-12(2)4-6(7)8(10)11/h4-5,8H,3H2,1-2H3
InChIKeyRGOOBJBVBDKWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate: A Fluorinated Pyrrole Building Block for Medicinal Chemistry and Agrochemical Procurement


Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate (CAS 1398504-25-0) is a heterocyclic building block of the 1,3,4-trisubstituted pyrrole class, distinguished by a lipophilic difluoromethyl (-CHF2) substituent at the 4-position and an ethyl ester at the 3-position. Its molecular formula is C9H11F2NO2 (MW = 203.19 g/mol) . The compound serves as a synthetic intermediate in the preparation of pyrrole carboxamides, a chemotype explored in voltage-gated calcium channel (Cav) blocker programs and succinate dehydrogenase inhibitor (SDHI) fungicide discovery [1]. The difluoromethyl group imparts quantifiable physicochemical differentiation relative to non-fluorinated or trifluoromethyl congeners, directly impacting compound prioritization in fragment-based design and library enumeration.

Why Scientific Buyers Cannot Simply Substitute Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate with Generic Pyrrole Esters


Generic substitution of this pyrrole ester is precluded by three quantifiable property divergences that cascade into synthetic and pharmacological consequences. First, the 4-CHF2 group increases the computed lipophilicity (XLogP) by approximately 0.3 log units relative to the 4-unsubstituted analog, directly altering membrane permeability and off-target binding profiles in downstream candidates [1]. Second, the difluoromethyl group contributes two additional hydrogen bond acceptor (HBA) atoms absent in the parent scaffold, modifying solvation free energies and protein-ligand interaction geometries . Third, class-level evidence from structurally analogous 2-difluoromethyl pyrrole series demonstrates that the C-F bonds of the CHF2 substituent exhibit context-dependent hydrolytic lability, a property not shared by the corresponding CF3 or CH3 congeners . For procurement, these differences mean that the 4-des-fluoro, 4-trifluoromethyl, and 2-difluoromethyl regioisomers are not functionally interchangeable; each introduces its own vector in property space, and only the targeted 4-CHF2 regioisomer provides the specific balance of lipophilicity and metabolic stability sought in modern agrochemical and pharmaceutical design.

Quantitative Differentiation Evidence: Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate vs. Closest Structural Analogs


Lipophilicity (Computed XLogP) Comparison Against 4-Unsubstituted Analog

The target compound exhibits a computed XLogP of 1.5, as reported by Kuujia and consistent with PubChem algorithmic predictions [1]. In contrast, the 4-unsubstituted comparator, Ethyl 1-methyl-1H-pyrrole-3-carboxylate (CAS 68384-82-7), has a logP of approximately 1.2, based on both computed and experimentally correlated values . The net ΔXLogP of +0.3 log units indicates that the 4-CHF2 substitution measurably increases hydrophobicity, a critical parameter for membrane permeability and target engagement in cellular contexts.

Physicochemical profiling Medicinal chemistry Drug-likeness

Hydrogen Bond Acceptor (HBA) Atom Count Relative to Non-Fluorinated Parent

The target molecule contains four hydrogen bond acceptor atoms: two oxygen atoms from the ester carbonyl and alkoxy moieties, and two fluorine atoms from the CHF2 group [1]. The 4-des-fluoro comparator (Ethyl 1-methyl-1H-pyrrole-3-carboxylate) contains only two HBA atoms, derived solely from the ester group . This quantitative doubling of HBA count directly impacts solvation free energy and the potential for forming stabilizing polar contacts in protein binding pockets, a factor explicitly considered in fragment library selection [2].

Molecular recognition Fragment-based design Pharmacophore modeling

Metabolic Stability Inference: CHF2 as Oxidative Defender Relative to CH3

The difluoromethyl group is recognized in medicinal chemistry as a metabolically stable bioisostere for methyl and hydroxymethyl functionalities. While direct microsomal stability data for this specific ester intermediate are not published, class-level evidence from structurally comparable 4-methyl vs. 4-difluoromethyl-substituted pyrrole carboxamides indicates that the CHF2 substitution—by increasing the C–H bond dissociation energy and blocking CYP450-mediated hydroxylation—confers superior metabolic robustness. This principle is widely documented in the design of SDHI fungicides, where the difluoromethyl pyrazole motif was specifically selected to overcome rapid oxidative clearance observed with the methyl analog in hepatic microsome assays [1].

Drug metabolism Pharmacokinetics Agrochemical design

Purity Specification Comparison: Target Compound vs. 4-Trifluoromethyl Analog

Commercially, Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate is offered at a standardized high purity of NLT 98% by multiple vendors, including Synblock and Leyan . The 4-trifluoromethyl analog (CAS 130511-76-1), while structurally similar, is commonly supplied at a slightly lower typical purity of 98% and is often subject to batch-dependent variability, as observed in vendor catalogues . Although the nominal purity specifications are closely matched, the analytical documentation (MSDS, NMR, HPLC, LC-MS) provided for the target compound is more completely digitized across suppliers, enabling faster QC decision-making.

Chemical procurement Synthetic intermediate quality Supply chain

Regioisomeric Stability Differentiation: 4-CHF2 vs. 2-CHF2 Pyrrole Analogs

A critical stability differentiator emerges from research on α-difluoromethyl pyrroles. Studies demonstrate that the C–F bonds of an α-difluoromethyl substituent (i.e., at the 2-position) are labile under hydrolytic conditions due to the propensity of pyrroles to access azafulvenium-like intermediates, whereas N-protected pyrroles with β- or remote difluoromethyl groups (e.g., at the 4-position of an N-methyl-protected ring as in the target compound) remain stable . Specifically, the target compound's 4-substitution pattern, combined with the N-methyl protecting group, precludes the azafulvenium pathway, rendering the CHF2 moiety chemically robust during multi-step synthesis—a property not shared by the regioisomeric 2-difluoromethyl analog (Ethyl 2-(difluoromethyl)-1H-pyrrole-3-carboxylate) which is susceptible to defluorination.

Synthetic chemistry Intermediate stability Process development

Molecular Weight and Topological Polar Surface Area (TPSA) Comparison for Rule-of-Five Profiling

The target compound has a TPSA of 31.2 Ų and a molecular weight of 203.19 g/mol [1]. The structurally related Ethyl 2-methyl-1H-pyrrole-3-carboxylate has a TPSA of approximately 33.2 Ų but a MW of 153.18 g/mol . The fluorinated analog shows a markedly higher ratio of MW to TPSA, indicating enhanced 3D character (as measured by fraction of sp3 carbon atoms, Fsp3) and potentially superior selectivity, a trend observed in the evolution of drug-like libraries [2]. While not a direct potency comparison, this quantifiable difference in molecular shape and polarity introduces a distinct selection criterion for compound libraries.

Drug-likeness ADME screening Fragment selection

Optimal Application Scenarios for Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate in Research and Industrial Sourcing


Agrochemical SDHI Fungicide Intermediate Synthesis

The compound serves as a direct precursor for the carboxylic acid building block (by ester hydrolysis) required in the synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicides. The 4-CHF2 group mimics the difluoromethyl pyrazole motif of established SDHI agents such as sedaxane and fluxapyroxad, while the pyrrole ring provides a distinct heterocyclic scaffold for patent expansion. The absence of 2-substitution on the ring avoids the hydrolytic instability that plagues 2-difluoromethyl pyrroles under acidic hydrolysis conditions, ensuring high yield in the ester-to-acid conversion step [1].

Cav2.2 Calcium Channel Blocker SAR Exploration

Patents (e.g., US-9802921-B2) describe fluoromethyl-substituted pyrrole carboxamides as voltage-gated calcium channel (Cav2.2) blockers for pain therapy . The ethyl ester of the target compound can be converted to the corresponding carboxylic acid and coupled to requisite amines to generate compound libraries. The precise 4-CHF2 placement ensures that the lipophilicity and HBA profile match the pharmacophore model disclosed in these patents, providing a strategic entry into this therapeutic area with a building block that cannot be replaced by the 4-unsubstituted or 5-difluoromethyl isomers without altering binding affinity.

Fragment-Based Drug Discovery (FBDD) with Enhanced 3D Character

Fragment libraries increasingly prioritize building blocks with higher Fsp3 (fraction sp3) and lower aromatic ring count to improve clinical success rates. The target compound bridges this gap: it retains an aromatic pyrrole core essential for π-stacking interactions while introducing tetrahedral character through the CHF2 group. The quantified MW/TPSA ratio (6.51 vs. 4.61 for the 2-methyl analog) indicates enhanced three-dimensionality, making it a valuable addition to 'escape from flatland' fragment screening collections .

Regioisomerically Defined Building Block for Late-Stage Fluorination

For medicinal chemistry groups requiring a pyrrole-3-carboxylate with a metabolically stable, lipophilic substituent at the 4-position, this compound is the most accessible regioisomer with full analytical characterization. The 2-CHF2 regioisomer, while commercially available, lacks the robust stability required for multi-step synthesis involving strong acid or base, as documented in hydrolytic reactivity studies . Procurement of the 4-substituted variant therefore translates into reduced impurity formation and higher overall yield in synthetic routes, a critical consideration for medicinal chemistry departments operating under budget and timeline constraints.

Quote Request

Request a Quote for Ethyl 4-(difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.